N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide
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Overview
Description
N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide is a complex organic compound that belongs to the class of indazole derivatives.
Preparation Methods
The synthesis of N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide involves multiple steps, typically starting with the preparation of the indazole core. Various methods have been developed for the synthesis of indazole derivatives, including cyclization reactions and the use of different functional groups . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, indazole derivatives have shown potential as anti-inflammatory, antimicrobial, anticancer, and antiviral agents . The diverse biological activities of indazole derivatives make them valuable in drug discovery and development.
Mechanism of Action
The mechanism of action of N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. Indazole derivatives are known to inhibit various enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
N-(2-methylphenyl)-1-{7H,8H,9H,10H-pyrazino[1,2-b]indazol-1-yl}piperidine-4-carboxamide can be compared with other indazole derivatives, such as N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)-benzamide and 2-(4-benzyloxyphenyl)-N-[1-(2-pyrrolidin-1-ylethyl)-1H-indazol-6-yl]-acetamide . These compounds share similar structural features but may differ in their biological activities and applications. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties.
Properties
IUPAC Name |
N-(2-methylphenyl)-1-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N5O/c1-16-6-2-4-8-19(16)25-23(29)17-10-13-27(14-11-17)22-21-18-7-3-5-9-20(18)26-28(21)15-12-24-22/h2,4,6,8,12,15,17H,3,5,7,9-11,13-14H2,1H3,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDBURYMHODAKU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2CCN(CC2)C3=NC=CN4C3=C5CCCCC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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